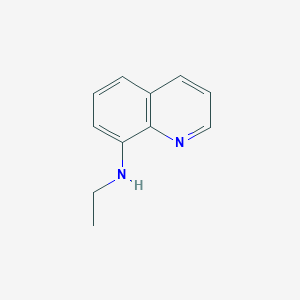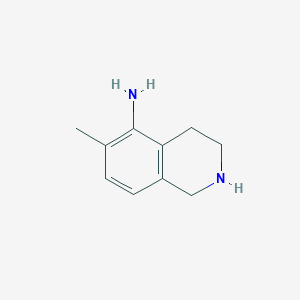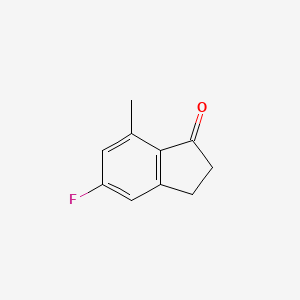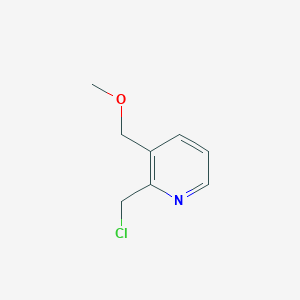
(Z)-3-Methyl-4H-chromen-4-one oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-Methyl-4H-chromen-4-one oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of a hydroxylamine group attached to a carbon atom through a double bond. This compound is a derivative of 4H-chromen-4-one, which is a chromone, a type of naturally occurring compound found in various plants. The oxime group in this compound introduces unique chemical properties that make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-Methyl-4H-chromen-4-one oxime typically involves the condensation of 3-Methyl-4H-chromen-4-one with hydroxylamine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the oxime. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of green solvents and catalysts can also be employed to make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions: (Z)-3-Methyl-4H-chromen-4-one oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides, which are useful intermediates in organic synthesis.
Reduction: The oxime can be reduced to form the corresponding amine, which can be further functionalized.
Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(Z)-3-Methyl-4H-chromen-4-one oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (Z)-3-Methyl-4H-chromen-4-one oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with kinases and other regulatory proteins.
Comparaison Avec Des Composés Similaires
(E)-3-Methyl-4H-chromen-4-one oxime: The geometric isomer of (Z)-3-Methyl-4H-chromen-4-one oxime.
4H-chromen-4-one oxime: Lacks the methyl group at the 3-position.
3-Methyl-4H-chromen-4-one: Lacks the oxime group.
Uniqueness: this compound is unique due to the presence of both the methyl group at the 3-position and the oxime group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H9NO2 |
|---|---|
Poids moléculaire |
175.18 g/mol |
Nom IUPAC |
(NE)-N-(3-methylchromen-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C10H9NO2/c1-7-6-13-9-5-3-2-4-8(9)10(7)11-12/h2-6,12H,1H3/b11-10+ |
Clé InChI |
LDYOHXFXRBHAJP-ZHACJKMWSA-N |
SMILES isomérique |
CC\1=COC2=CC=CC=C2/C1=N/O |
SMILES canonique |
CC1=COC2=CC=CC=C2C1=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-Methoxyimidazo[1,2-a]pyridin-3-amine](/img/structure/B11917291.png)
![2H-Pyrrolo[2,3-G]benzoxazole](/img/structure/B11917297.png)

![(2-Methyl-1H-imidazo[4,5-c]pyridin-4-yl)methanamine](/img/structure/B11917309.png)

![6-Isopropyl-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B11917336.png)



